4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-
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Overview
Description
4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are known for their diverse applications in various fields, including natural product synthesis, medicinal chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)- involves multiple steps, typically starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Imidazolidinone, 1,3-bis(phenylmethyl): Another imidazolidinone derivative with different substituents.
4H-Imidazol-4-ones: A broader class of compounds with similar core structures but varying functional groups.
Uniqueness
4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C38H38N4O3 |
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Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(S)-[(2R,4S)-2-tert-butyl-1-methyl-5-oxoimidazolidin-4-yl]-(1-tritylimidazol-4-yl)methyl] benzoate |
InChI |
InChI=1S/C38H38N4O3/c1-37(2,3)36-40-32(34(43)41(36)4)33(45-35(44)27-17-9-5-10-18-27)31-25-42(26-39-31)38(28-19-11-6-12-20-28,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26,32-33,36,40H,1-4H3/t32-,33+,36+/m0/s1 |
InChI Key |
XROYKJPPUSJSJS-XNPVHZECSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)[C@@H](C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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